

Application Notes and Protocols for Synthetic APETx2 TFA in Reproducible Pain Research

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Compound of Interest

Compound Name: APETx2 TFA

Cat. No.: B15588484

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These application notes provide a comprehensive guide for utilizing synthetic APETx2 trifluoroacetate (TFA) to achieve reproducible experimental results in pain research. APETx2 is a selective peptide inhibitor of acid-sensing ion channel 3 (ASIC3), a key player in the transduction of pain signals, particularly in inflammatory and acid-induced pain states.^{[1][2][3]} The use of a highly purified, synthetic version of this peptide, such as the TFA salt, is critical for ensuring the consistency and reliability of experimental outcomes.

Introduction to Synthetic APETx2 TFA

APETx2 is a 42-amino acid peptide originally isolated from the sea anemone *Anthopleura elegantissima*.^[4] It acts as a potent and selective blocker of homomeric ASIC3 and certain ASIC3-containing heteromeric channels.^{[1][3][4]} By inhibiting the influx of cations through these channels in response to extracellular acidosis, APETx2 effectively dampens the signaling cascade that leads to the sensation of pain.^{[5][6]} The trifluoroacetate (TFA) salt form of synthetic APETx2 is a common counter-ion used during purification, ensuring a high degree of purity and stability, which are paramount for reproducible research.

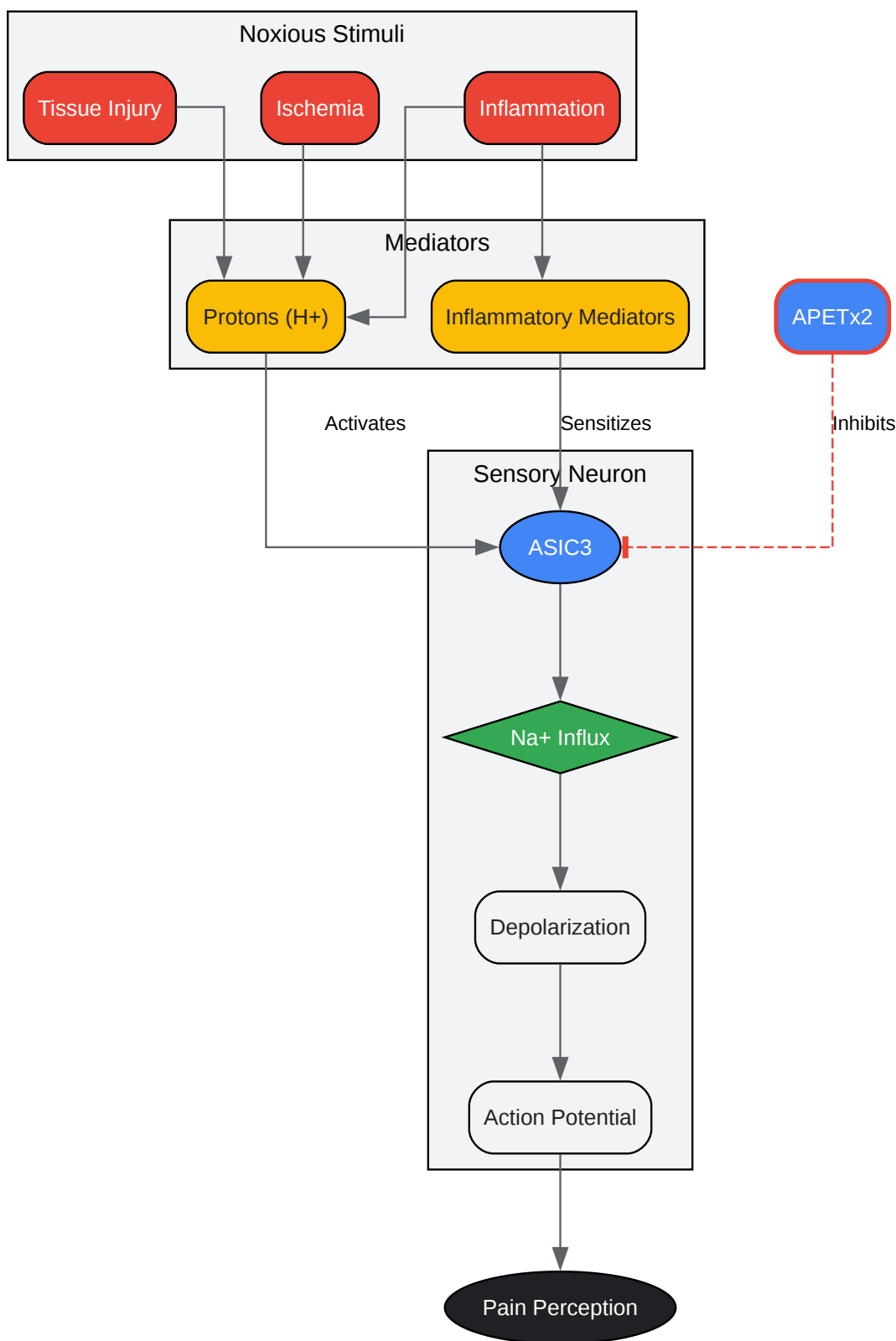
Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of APETx2 on various ASIC subtypes, as well as its effects in preclinical models of pain. This data highlights the selectivity of APETx2 for ASIC3 and its efficacy in relevant pain models.

Parameter	Species	Channel/Model	IC50 / Effect	Reference
IC50	Rat	Homomeric ASIC3	63 nM	[1][3][4]
IC50	Human	Homomeric ASIC3	175 nM	[4]
IC50	Rat	Heteromeric ASIC2b+3	117 nM	[4]
IC50	Rat	Heteromeric ASIC1b+3	0.9 μ M	[1]
IC50	Rat	Heteromeric ASIC1a+3	2 μ M	[1]
IC50	Rat	ASIC3-like current in sensory neurons	216 nM	[1]
In vivo Efficacy	Rat	Acid-induced muscle pain (i.m. injection)	Dose-dependent inhibition of mechanical hypersensitivity	[2]
In vivo Efficacy	Rat	CFA-induced inflammatory pain (i.pl. injection)	Potent and complete reversal of established mechanical hypersensitivity	[3]
In vivo Efficacy	Mouse	Acid saline-induced fibromyalgia pain (injection)	Significant reduction in mechanical hyperalgesia	[7]

Signaling Pathway and Experimental Workflow

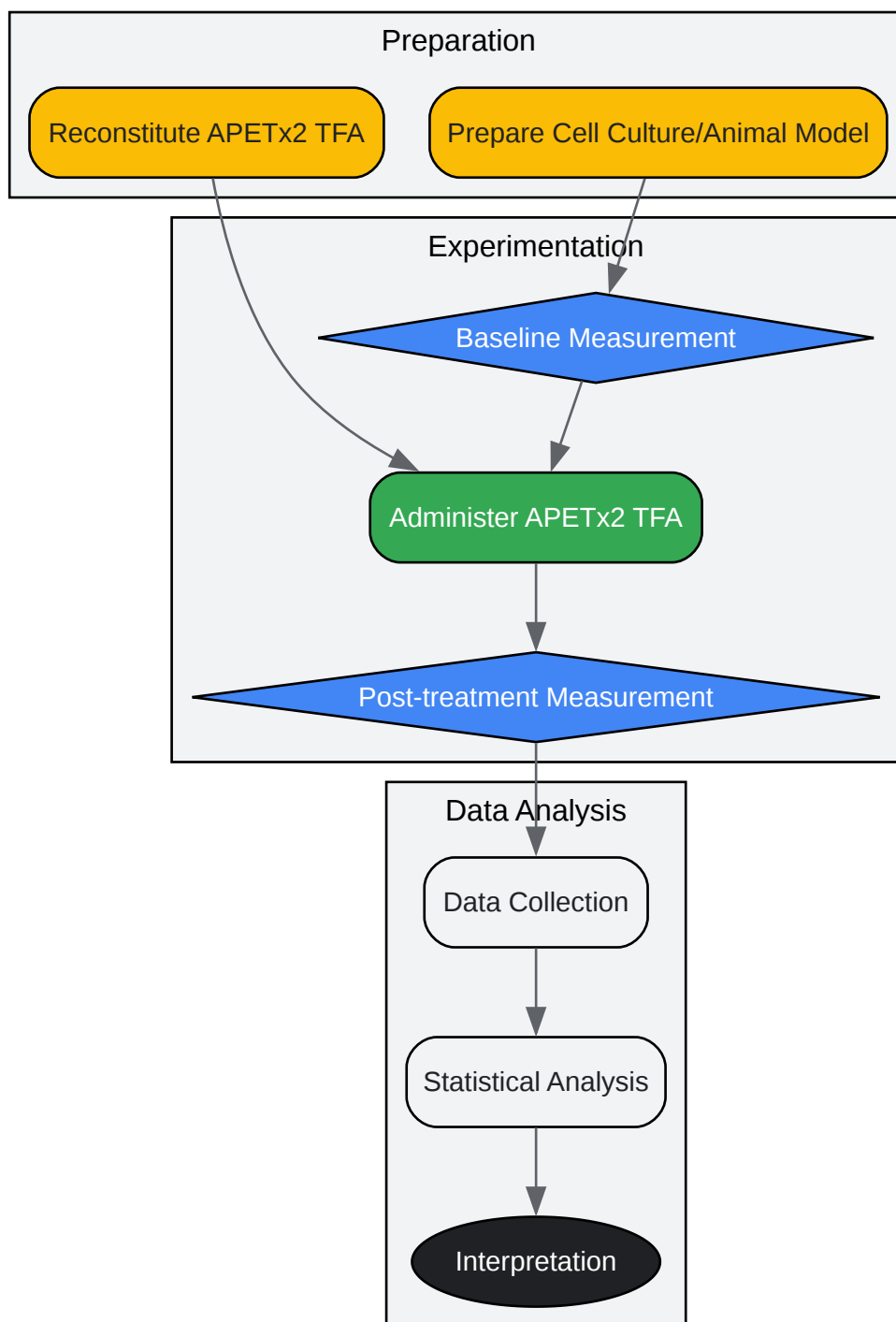
ASIC3 Signaling Pathway in Pain Transduction



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Caption: ASIC3 signaling cascade in nociceptive neurons.

Experimental Workflow for Evaluating APETx2 TFA



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